Cyclohexyl formate

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXKVKAHWOVIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063426 | |

| Record name | Formic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light colourless liquid; pleasant cherry-like odour | |

| Record name | Cyclohexyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

162.00 to 163.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cyclohexyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in acetic and formic acid, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.060 | |

| Record name | Cyclohexyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4351-54-6 | |

| Record name | Cyclohexyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL FORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESO2F2836U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclohexyl Formate: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cyclohexyl formate (B1220265) (CAS No: 4351-54-6) is a carboxylic ester recognized for its distinct cherry-like, fruity odor.[1][2] It belongs to the class of organic compounds known as carboxylic acid esters, where a carbonyl group's carbon is attached to an alkyl moiety through an oxygen atom.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and reactivity of cyclohexyl formate, tailored for professionals in research and development.

Chemical Structure and Identification

This compound consists of a cyclohexane (B81311) ring attached to a formate group.[3] Its molecular and structural identifiers are crucial for unambiguous identification in a research and laboratory context.

-

IUPAC Name: this compound[5]

-

SMILES: C1CCC(CC1)OC=O[5]

-

InChI: InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2[5]

-

InChIKey: VUXKVKAHWOVIDN-UHFFFAOYSA-N[5]

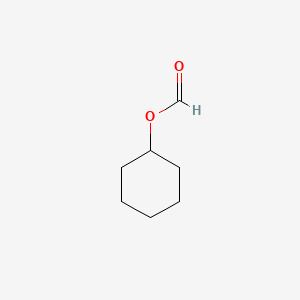

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless liquid.[1] Its quantitative properties are summarized below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 128.17 g/mol | [1][5] |

| Boiling Point | 162.0 to 163.0 °C (@ 760 mm Hg) | [5][6] |

| Melting Point | 72.6 °C | [1] |

| Density | 0.98 - 1.060 g/cm³ (@ 25 °C) | [1][7] |

| Refractive Index | 1.439 to 1.445 (@ 20 °C) | [5][7] |

| Flash Point | 48.89 to 53.3 °C (120.0 °F TCC) | [1][7] |

| Water Solubility | Insoluble | [1][5] |

| Solubility | Soluble in acetic and formic acid, ether, alcohol | [1][3][5] |

| logP | 1.9 - 2.1 | [1][5] |

| Topological Polar Surface Area | 26.3 Ų | [1][5] |

| Appearance | Light colorless liquid | [1][5] |

| Odor | Pleasant, cherry-like, fruity | [1][2] |

Synthesis and Reactivity

Synthesis Methodologies

Several synthetic routes to this compound have been established, primarily involving esterification.

-

Esterification of Cyclohexanol (B46403): The classical and most direct method involves the reaction of cyclohexanol with concentrated formic acid, typically using sulfuric acid as a catalyst.[2]

-

From Cyclohexene (B86901) and Formic Acid: An alternative route is the direct reaction of cyclohexene with formic acid in the presence of an acid catalyst.[3] Studies have demonstrated that solid acid catalysts like MIL-101(Cr)-SO₃H can achieve high conversion rates and selectivity.[3]

-

Cyclohexane Oxidation Byproduct: this compound is also formed as a byproduct during the industrial oxidation of cyclohexane to produce cyclohexanol and cyclohexanone.

Caption: Workflow for synthesis via esterification.

Chemical Reactivity

This compound undergoes reactions typical of carboxylic esters.

-

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester bond can be cleaved to yield the parent alcohol (cyclohexanol) and formic acid.[3] This reversibility is a key characteristic.

-

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters, making it a useful intermediate in synthetic pathways.[3]

Experimental Protocols

Protocol: Synthesis via Fischer Esterification

This protocol is an illustrative example based on established chemical principles for synthesizing this compound from cyclohexanol and formic acid.

Materials:

-

Cyclohexanol

-

Formic Acid (98-100%)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, combine cyclohexanol and a slight excess of formic acid.

-

Catalysis: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to drive the reaction to completion.

-

Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.

-

Extraction: Extract the crude product with diethyl ether.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter.

-

Purification: Remove the solvent using a rotary evaporator. Purify the resulting crude this compound by fractional distillation under atmospheric or reduced pressure.[2]

Caption: Step-by-step experimental workflow.

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and assessing the purity of volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms or equivalent).

Methodology:

-

Sample Preparation: Dilute a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject 1 µL of the diluted sample into the GC inlet, typically set to a temperature of 250 °C.

-

GC Separation: Use a temperature program to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. Helium is commonly used as the carrier gas.

-

MS Detection: The mass spectrometer should be set to scan a mass range of m/z 35-350. The EI source energy is typically 70 eV.

-

Data Analysis: Identify the this compound peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST). Key fragments for this compound include m/z 82 and 67.[5][8]

Applications in Research and Development

While known as a flavoring agent, this compound holds relevance in more technical fields.[1][9]

-

Synthetic Intermediate: It serves as an intermediate in the synthesis of other organic molecules, including potential applications in the production of pharmaceuticals and agrochemicals.[3]

-

Solvent: Due to its ester functionality and moderate polarity, it can be used as a solvent for certain organic reactions.[3]

-

Research Chemical: It is employed in research settings for studying esterification kinetics and reaction mechanisms.[3]

Safety and Handling

This compound is classified as a flammable liquid and requires appropriate handling procedures.

| Safety Information | Details | Reference(s) |

| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |

| Hazard Statement | H226: Flammable liquid and vapor | [1] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/eye protection. P403+P235: Store in a well-ventilated place. Keep cool. | [9][10] |

| Handling | Handle in a well-ventilated area.[10] Use non-sparking tools.[10] Avoid contact with skin and eyes.[10] Prevent fire caused by electrostatic discharge.[10] | [10] |

| Personal Protective Equipment | Wear suitable protective clothing, chemical-impermeable gloves (EN 374), and tightly fitting safety goggles.[10] | [10] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [10] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately and wash off with soap and plenty of water. | [10] |

References

- 1. echemi.com [echemi.com]

- 2. This compound | 4351-54-6 [chemicalbook.com]

- 3. Buy this compound (EVT-3402928) | 4351-54-6 [evitachem.com]

- 4. Showing Compound this compound (FDB003416) - FooDB [foodb.ca]

- 5. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound, 4351-54-6 [thegoodscentscompany.com]

- 8. massbank.eu [massbank.eu]

- 9. guidechem.com [guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

Technical Guide to the Physical Properties of Cyclohexyl Formate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physical properties of cyclohexyl formate (B1220265) (CAS No. 4351-54-6), a significant carboxylic ester with applications in the flavor and fragrance industries, and as a synthetic intermediate.[1][2] This document collates critical data on its physicochemical characteristics and presents standardized experimental protocols for their determination. The intended audience includes professionals in research, chemical synthesis, and drug development who require accurate physical data for modeling, process design, and quality control.

Core Physical and Chemical Properties

Cyclohexyl formate, with the molecular formula C₇H₁₂O₂, is described as a light, colorless liquid with a distinct pleasant, fruity, cherry-like odor.[1][3] It is classified as a carboxylic ester.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that values can vary slightly based on experimental conditions and sample purity.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 128.17 g/mol | - | [3] |

| Density | 0.98 g/cm³ | Not Specified | [1][4] |

| 1.052 - 1.060 g/cm³ | @ 25.00 °C | [3][5] | |

| 1.0057 g/cm³ | Not Specified | [2] | |

| Boiling Point | 162.00 to 163.00 °C | @ 760.00 mm Hg | [3][5][6] |

| 166.4 °C | @ 760 mmHg | [4][7] | |

| 100.00 °C | @ 35.00 mm Hg | [5][6] | |

| Melting Point | 72.6 °C | Not Specified | [1][7] |

| Refractive Index | 1.439 - 1.445 | @ 20.00 °C | [3][5][6] |

| 1.443 | Not Specified | [1][4][7] | |

| Solubility | Insoluble in water | Room Temperature | [1][3] |

| Soluble in alcohol | Miscible | [2][5] | |

| Soluble in acetic acid and formic acid | - | [1][3] | |

| Flash Point | 48.89 °C (120.00 °F) | Tagliabue Closed Cup (TCC) | [5][6] |

| 53.3 °C | Not Specified | [1][4][7] | |

| Vapor Pressure | 1.785 mmHg | @ 25.00 °C (estimated) | [5] |

| LogP (o/w) | 2.100 | - | [3][5][6] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Fischer Esterification

This protocol describes a common method for synthesizing this compound from cyclohexanol (B46403) and formic acid.[2]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a heating mantle.

-

Reagent Addition: To the round-bottom flask, add one molar equivalent of cyclohexanol and at least one molar equivalent (an excess is often used) of concentrated formic acid.

-

Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reaction: Heat the mixture to reflux for a period of 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize the acids), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude this compound by distillation to obtain the final product.[7]

Determination of Boiling Point (Capillary Method)

This micro method is suitable for determining the boiling point of a small liquid sample.[4][5][8]

-

Apparatus Setup: Attach a small test tube containing 2-3 mL of the this compound sample to a thermometer using a rubber band or thread.[4][8] The bulb of the thermometer should be level with the sample.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube (sealed end up) into the liquid sample in the test tube.[5][8]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker containing mineral oil) on a hot plate.[4][5]

-

Observation: Heat the bath gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]

Determination of Density (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used for precise density measurements of liquids.[9]

-

Preparation: Clean and thoroughly dry the pycnometer. Determine its mass on an analytical balance (m_empty).

-

Calibration: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C). Determine the mass of the filled pycnometer (m_ref). The volume of the pycnometer is then calculated as V = (m_ref - m_empty) / ρ_ref.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature.

-

Weighing: Measure the mass of the pycnometer filled with the sample (m_sample).

-

Calculation: The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.

Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prisms and allow the temperature to stabilize (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

Determination of Solubility

This qualitative protocol determines the solubility of this compound in various solvents.[10][11]

-

Apparatus: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., water, ethanol, acetic acid).

-

Procedure: Add approximately 1 mL of the solvent to its respective test tube.

-

Sample Addition: Add a few drops (e.g., 0.1 mL) of this compound to each test tube.

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds.

-

Classification: Observe the mixture.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the characterization of this compound's physical properties.

References

- 1. phillysim.org [phillysim.org]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 7. prepchem.com [prepchem.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. calnesis.com [calnesis.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

Cyclohexyl Formate (CAS 4351-54-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl formate (B1220265) (C7H12O2) is a carboxylic ester recognized by its characteristic pleasant, fruity, cherry-like odor.[1][2][3] Primarily utilized as a synthetic flavoring and fragrance agent, it finds application in a variety of consumer products, including beverages, candy, ice cream, and baked goods.[1][3] While its principal role lies within the flavor and fragrance industry, its chemical structure as a simple ester of cyclohexanol (B46403) and formic acid makes it a subject of interest in organic synthesis and as a potential, albeit minor, intermediate in the broader chemical and pharmaceutical industries.[4][5] This technical guide provides an in-depth summary of the available scientific data on cyclohexyl formate, with a focus on its chemical and physical properties, synthesis, analytical data, safety, and its limited role in a biological context.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2][6] It is characterized by its moderate stability and is typically stored in glass or tin containers.[1][3] The compound is insoluble in water but soluble in organic solvents such as acetic and formic acid.[2][7] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 4351-54-6 | [6] |

| EC Number | 224-415-3 | [2] |

| FEMA Number | 2353 | [7] |

| UNII | ESO2F2836U | [2] |

| Molecular Information | ||

| Molecular Formula | C7H12O2 | [6] |

| Molecular Weight | 128.17 g/mol | [6] |

| IUPAC Name | This compound | [7] |

| InChIKey | VUXKVKAHWOVIDN-UHFFFAOYSA-N | [8] |

| SMILES | O=COC1CCCCC1 | [9] |

| Physical Properties | ||

| Appearance | Colorless clear liquid | [6] |

| Odor | Pleasant, cherry-like, fruity, ethereal | [1][3][10] |

| Boiling Point | 162.0 to 163.0 °C at 760 mmHg | [6] |

| Melting Point | 72.6 to 73.8 °C (Note: This value from some sources seems unusually high for a liquid at room temperature and may be inaccurate) | [1][11] |

| Density | 1.052 to 1.060 g/cm³ at 25 °C | [6][7] |

| Refractive Index | 1.439 to 1.445 at 20 °C | [6] |

| Flash Point | 48.89 °C (120.00 °F) TCC | [6] |

| Water Solubility | Insoluble | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.80 - 2.10 | [6] |

| Spectroscopic Data | ||

| Kovats Retention Index (Standard non-polar) | 951 | [7] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the Fischer esterification of cyclohexanol with formic acid, often in the presence of an acid catalyst like sulfuric acid.[3] An alternative route involves the reaction of cyclohexene (B86901) with formic acid.[12] The manufacturing process for commercial use is indicated as an active Pre-Manufacture Notices (PMN) substance.[2]

Experimental Protocols

General Protocol for Synthesis via Fischer Esterification:

A common laboratory-scale synthesis involves the direct esterification of cyclohexanol with an excess of concentrated formic acid.[3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The mixture is heated, and the resulting this compound is separated from the reaction mixture. Purification can be achieved by distillation. For a detailed experimental procedure, researchers are directed to the primary literature, such as the Canadian Journal of Chemistry (1987, 65, p. 2461) and the Journal of the American Chemical Society (1953, 75, p. 6212).[1]

Analytical Data

The characterization of this compound is well-documented through various analytical techniques.

-

Mass Spectrometry (MS): GC-MS data is available, with prominent peaks typically observed at m/z values of 82.0, 67.0, 57.0, 54.0, and 41.0.[1] The NIST WebBook and other spectral databases provide reference mass spectra for this compound.[8]

-

Infrared Spectroscopy (IR): IR spectra for this compound are available, showing characteristic peaks for the ester functional group.[7]

Applications

The primary application of this compound is as a flavoring and fragrance agent .[6][10] It is used to impart fruity and ethereal notes to a variety of products.[1] Its usage levels in fragrance concentrates are recommended up to 4.0%.[6] In food products such as beverages, candy, and ice cream, it is applied at concentrations of 3–11 ppm.[3]

Beyond its sensory properties, this compound is used in organic synthesis as a reagent or intermediate.[4] There are also general mentions of its application in the pharmaceutical industry , though this is likely in the context of a flavoring excipient rather than as an active pharmaceutical ingredient.[4][5]

Biological Activity and Drug Development Relevance

Currently, there is a notable lack of publicly available data on any specific pharmacological activity or interaction of this compound with biological signaling pathways. Its relevance to drug development is primarily as a simple chemical building block or as a flavoring agent in final formulations.

Metabolism: As an ester, the expected primary metabolic pathway for this compound upon ingestion is hydrolysis by esterase enzymes, which are ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract. This biotransformation would yield cyclohexanol and formic acid, which would then enter their respective metabolic pathways.

Safety and Toxicology

This compound is classified as a flammable liquid and vapor.[2] Safety protocols require keeping it away from heat, sparks, open flames, and other ignition sources.[13][14] Standard personal protective equipment, including protective gloves and eye/face protection, is recommended during handling.[13]

Toxicological Profile:

Table 2: Safety and Hazard Information

| Hazard Information | Details | Source(s) |

| GHS Classification | ||

| Flammable Liquids | Category 3 (Warning: Flammable liquid and vapor) | [2] |

| Hazard Statements | H226: Flammable liquid and vapor | [2] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [13][14] |

| P233: Keep container tightly closed. | [13][14] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13] | |

| P403+P235: Store in a well-ventilated place. Keep cool. | [13] | |

| Toxicity Summary | ||

| JECFA Evaluation (2002) | No safety concern at current levels of intake when used as a flavouring agent. | [1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [7][13] |

| Skin Corrosion/Irritation | Irritating to skin | [6] |

Conclusion

This compound (CAS 4351-54-6) is a well-characterized chemical primarily used for its organoleptic properties as a flavoring and fragrance agent. Its chemical and physical properties are thoroughly documented. While standard synthesis methods are established, detailed, step-by-step experimental protocols are best sourced from the referenced primary chemical literature. For researchers, scientists, and drug development professionals, the key takeaway is the current lack of evidence for any specific pharmacological activity or direct application in drug development beyond its role as a potential intermediate or formulation excipient. Its toxicological profile is considered safe at low consumption levels, though quantitative data is sparse. Future research could focus on detailed toxicological and metabolic studies to fill the existing data gaps.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 4351-54-6 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound, 4351-54-6 [thegoodscentscompany.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repeat-dose toxicity study: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Synthesis of Cyclohexyl Formate from Cyclohexanol and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl formate (B1220265) through the direct esterification of cyclohexanol (B46403) and formic acid. This reaction, a classic example of Fischer-Speier esterification, is a fundamental process in organic synthesis, yielding an ester with applications as a fragrance, flavoring agent, and solvent. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

Cyclohexyl formate is a valuable organic ester characterized by its fruity aroma. Its synthesis is primarily achieved via the acid-catalyzed esterification of cyclohexanol with formic acid. The reaction is a reversible equilibrium process, and therefore, reaction conditions are optimized to favor the formation of the ester product. This is typically accomplished by using an excess of one reactant or by removing water as it is formed.

Reaction Mechanism and Principles

The synthesis of this compound from cyclohexanol and formic acid proceeds via the Fischer esterification mechanism. This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon. Cyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final product, this compound, and regenerates the acid catalyst.[1][2]

To drive the equilibrium towards the formation of this compound, Le Châtelier's principle is applied.[1] Common strategies include:

-

Using an excess of a reactant: Typically, the less expensive reactant, in this case, often formic acid or cyclohexanol, is used in excess.

-

Removal of water: The continuous removal of water as it is formed shifts the equilibrium to the product side. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[3]

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

-

Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used due to their low cost and high activity.[1] However, their use can lead to challenges in product separation, catalyst removal, and potential side reactions.

-

Organic Acids: p-Toluenesulfonic acid (p-TsOH) is another effective homogeneous catalyst that is often easier to handle than mineral acids.[4]

Heterogeneous (Solid Acid) Catalysts: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which can improve selectivity and reduce waste.[5]

-

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used and have demonstrated high catalytic activity in esterification reactions.[6]

-

Functionalized Polymers: Sulfonated hypercrosslinked polymers (SHCP) have also been shown to be effective.[5]

-

Supported Acids: Catalysts such as dodecatungstophosphoric acid supported on K10 clay provide a large surface area and strong acidic sites for the reaction.[5]

Quantitative Data on Catalytic Performance

The following table summarizes quantitative data for the synthesis of this compound and related esterifications, providing a comparative look at the performance of different catalytic systems.

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol/Olefin) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) (to Ester) | Reference |

| Sulfonic Acid Functionalized Carbon | Cyclohexene (B86901) and Formic Acid | N/A | 140 | 1 | 88.4 | 97.3 | [5] |

| Amberlyst-15 | Cyclohexene and Formic Acid | 2:19 (Formic Acid:Cyclohexene) | N/A | N/A | ~90 | High | [7][8] |

| Boron Oxide / p-Toluenesulfonic Acid | Cyclohexanol and Formic Acid | 1.16:1 (Formic Acid:Cyclohexanol) | Reflux | 1 | 52 | 97 | [4] |

| 20% Dodecatungstophosphoric Acid on K10 Clay | Substituted Benzenes and MTBE | N/A | N/A | N/A | Effective | N/A | [5] |

Note: Data for the direct esterification of cyclohexanol is limited in the literature; therefore, data from the closely related reaction of cyclohexene with formic acid is included for comparison of catalyst performance.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

Materials:

-

Cyclohexanol

-

Formic Acid (98-100%)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Toluene (B28343) (for Dean-Stark, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine cyclohexanol (1.0 mol), formic acid (1.2 mol), and toluene (if used).

-

Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.

-

Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for a predetermined time (e.g., 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.

Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst (e.g., Amberlyst-15)

Materials:

-

Cyclohexanol

-

Formic Acid (98-100%)

-

Solid Acid Catalyst (e.g., Amberlyst-15, 5-10% by weight of the limiting reactant)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Toluene (for Dean-Stark, optional)

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

-

To the flask, add cyclohexanol (1.0 mol), formic acid (1.2 mol), the solid acid catalyst, and toluene.

-

Heat the mixture to reflux with vigorous stirring, collecting the water by-product in the Dean-Stark trap.

-

Monitor the reaction progress by tracking the amount of water collected or by techniques such as GC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solid acid catalyst by filtration.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation.

Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Workflow for this compound Synthesis

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from cyclohexanol and formic acid is a well-established and versatile esterification reaction. The choice of catalyst and reaction conditions, particularly the method of water removal, are critical for achieving high yields. While traditional homogeneous catalysts are effective, the use of solid acid catalysts is gaining prominence due to their environmental and process advantages. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and optimization of this compound production in a laboratory or industrial setting.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to Cyclohexyl Formate

This technical guide provides a comprehensive overview of cyclohexyl formate (B1220265), including its chemical identity, physicochemical properties, synthesis protocols, and safety information. The content is tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

IUPAC Name: cyclohexyl formate[1]

Synonyms:

This compound is a carboxylic ester characterized by a pleasant, cherry-like odor.[1][5] It is a colorless liquid and is used as a synthetic flavoring agent in the food and fragrance industries.[5][6][7]

Physicochemical Properties

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2][8] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Light colourless liquid | [1][6] |

| Odor | Pleasant, cherry-like | [1][5] |

| Boiling Point | 162.0 to 163.0 °C @ 760 mmHg | [1][7] |

| Density | 0.98 g/cm³ to 1.060 g/cm³ | [1][6] |

| Flash Point | 48.89 to 53.3 °C | [6][7] |

| Refractive Index | 1.439 to 1.445 @ 20.0 °C | [1][7] |

| Water Solubility | Insoluble | [1][6] |

| Solubility | Soluble in acetic and formic acid | [1][6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 4351-54-6 | [1][2][5] |

| EC Number | 224-415-3 | [1][6] |

| PubChem CID | 20358 | [1][8] |

| FEMA Number | 2353 | [1][7] |

| JECFA Number | 1095 | [1][7] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed methodologies for key experimental procedures.

3.1. Synthesis from Cyclohexanol and Formic Acid

This method involves the direct esterification of cyclohexanol with formic acid.

-

Reaction: A mixture of cyclohexyl alcohol and concentrated formic acid is prepared.[5]

-

Catalyst: Sulfuric acid is typically used as a catalyst.[5]

-

Procedure: The alcohol-acid mixture is distilled in the presence of excess acid to drive the reaction towards the formation of the ester.[5]

-

Purification: The resulting this compound is then purified, likely through distillation, to remove unreacted starting materials and the catalyst.

3.2. Synthesis via Reactive Distillation

A two-step process for the production of cyclohexanol involves the formation of this compound as an intermediate.

-

Step 1: Esterification: Cyclohexene is reacted with formic acid in a reactive distillation column to produce this compound.[9]

-

Step 2: Hydrolysis: The produced this compound is then hydrolyzed in a second reactive distillation column to yield cyclohexanol and regenerate formic acid.[9]

3.3. Preparation from Benzoic Acid

A patented method describes the preparation of this compound (referred to as cyclohexyl formic acid in the patent) from benzoic acid.

-

Catalyst Preparation: A nickel-aluminum-iron-copper alloy is treated with an alkali solution (e.g., sodium hydroxide) to create the hydrogenation catalyst.[10]

-

Hydrogenation Reaction: Benzoic acid is subjected to a reduction reaction with hydrogen gas in the presence of the prepared catalyst.[10]

-

Reaction Conditions: The reaction is carried out in a solvent such as ethanol, at a temperature of 65-80 °C and a hydrogen pressure of 0.5-0.8 MPa.[10]

-

Post-treatment: After the reaction is complete, the product is isolated and purified.[10]

Diagrams

4.1. Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of this compound.

Caption: Synthesis of this compound from Cyclohexanol.

Caption: Two-step synthesis of Cyclohexanol via this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][11]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statements | Source |

| H226: Flammable liquid and vapour | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P403+P235: Store in a well-ventilated place. Keep cool. | [4][8][11] |

Handling Recommendations:

-

Handle in a well-ventilated area.[11]

-

Wear suitable protective clothing, gloves, and eye/face protection.[11]

-

Avoid contact with skin and eyes.[11]

-

Use non-sparking tools and take measures to prevent static discharges.[11]

-

Store in a tightly closed container in a cool, well-ventilated place.[4]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[11]

References

- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 4351-54-6 [chemnet.com]

- 4. synerzine.com [synerzine.com]

- 5. This compound | 4351-54-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 4351-54-6 [thegoodscentscompany.com]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN107365251B - Preparation method of cyclohexyl formic acid - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of Cyclohexyl Formate: A Technical Guide

Introduction

Cyclohexyl formate (B1220265) (C₇H₁₂O₂) is a carboxylic ester with a molecular weight of 128.17 g/mol .[1] It is characterized by a cyclohexyl ring attached to a formate group. As a flavoring agent, its structural elucidation and purity assessment are paramount, relying heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data for cyclohexyl formate, intended for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Below are the expected chemical shifts for this compound based on typical values for its constituent functional groups.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the formate proton and the protons of the cyclohexyl ring. The proton attached to the carbonyl group (formate proton) is highly deshielded and appears significantly downfield. The proton on the carbon atom of the cyclohexane (B81311) ring that is directly attached to the oxygen atom (alpha-proton) is also deshielded relative to the other ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Formyl Proton (O=C-H ) | ~ 8.0 | Singlet (s) | 1H |

| Alpha-Proton (-O-CH -) | ~ 4.8 - 5.0 | Multiplet (m) | 1H |

| Cyclohexyl Protons (-CH₂-) | ~ 1.2 - 1.9 | Multiplet (m) | 10H |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formate group is characteristically found far downfield. The carbon atom of the ring bonded to the oxygen (alpha-carbon) is also shifted downfield compared to the other aliphatic carbons of the ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C =O) | ~ 160 - 162 |

| Alpha-Carbon (-O-C H-) | ~ 72 - 75 |

| Cyclohexyl Carbons (-C H₂-) | ~ 23 - 32 |

Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as the C-H bonds of the cyclohexyl ring.

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1720 | C=O Stretch | Ester |

| ~ 2935 & 2860 | C-H Stretch | sp³ C-H (Cyclohexane) |

| ~ 1170 | C-O Stretch | Ester |

Note: The values represent typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight.

Table 4: Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 128 | Low | [C₇H₁₂O₂]⁺ (Molecular Ion) |

| 82 | 99.99 | [C₆H₁₀]⁺ |

| 67 | 99.60 | [C₅H₇]⁺ |

| 57 | 41.09 | [C₄H₉]⁺ |

| 54 | 37.37 | [C₄H₆]⁺ |

| 41 | 32.94 | [C₃H₅]⁺ |

Data sourced from GC-MS analysis.[1]

Experimental Protocols

The data presented are typically acquired under standard laboratory conditions.

-

NMR Spectroscopy : Spectra are commonly recorded on spectrometers operating at frequencies of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm).

-

IR Spectroscopy : An FTIR spectrometer is used to record the infrared spectrum. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl) or as a dilute solution in a solvent like carbon tetrachloride (CCl₄).[1][2]

-

Mass Spectrometry : For GC-MS, the sample is introduced into a gas chromatograph for separation before entering the mass spectrometer. The data cited was obtained using a HITACHI M-80B instrument with electron ionization (EI) at an energy of 70 eV.[1]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

Proposed Mass Spectrometry Fragmentation of this compound

The fragmentation pattern in mass spectrometry provides structural clues. The base peak at m/z 82 is highly characteristic and results from the loss of formic acid via a rearrangement, leading to a stable cyclohexene (B86901) radical cation.

References

Thermochemical Properties of Cyclohexyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for cyclohexyl formate (B1220265) (C₇H₁₂O₂). It includes a compilation of its key thermochemical properties, detailed, illustrative experimental protocols for their determination, and a visual representation of the data acquisition and analysis workflow. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical data for process design, safety analysis, and computational modeling.

Thermochemical Data Summary

Table 1: Standard Molar Enthalpy of Formation

| Property | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (ΔfH°gas) | -495.52 | Prediction (QSPR Model)[1] |

Table 2: Physical and Thermochemical Properties

| Property | Symbol | Value | Units | Notes |

| Molar Mass | M | 128.17 | g/mol | |

| Normal Boiling Point | Tboil | 162.0 - 163.0 | °C | [2][3] |

| Enthalpy of Vaporization | ΔvapH° | Data available | kJ/mol | [4] |

| Ideal Gas Heat Capacity | Cp,gas | Data available | J/(mol·K) | [4] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data available | kJ/mol | [4] |

| Standard Entropy | S° | Data available | J/(mol·K) | [5] |

Note: "Data available" indicates that the property is listed in databases such as Cheméo[4] and the NIST/TRC Web Thermo Tables[5], but direct, open-access experimental values are not provided in the search results. The NIST database contains critically evaluated data that may be accessible through subscription.

Experimental Protocols

Detailed experimental procedures for the determination of the key thermochemical properties of cyclohexyl formate are outlined below. These protocols are based on established methodologies for organic esters and serve as a guide for laboratory practice.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of this compound can be determined using a bomb calorimeter. The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.

2.1.1 Materials and Equipment

-

High-purity this compound (>99.5%)

-

Benzoic acid (certified standard for calibration)

-

High-pressure oxygen

-

Bomb calorimeter (isoperibol or adiabatic)

-

Digital thermometer with high resolution (e.g., 0.001 K)

-

Crucible (platinum or silica)

-

Cotton fuse wire

-

Distilled water

-

Sodium carbonate solution (for titration)

2.1.2 Procedure

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid. The temperature rise is recorded, and the energy equivalent is calculated.

-

Sample Preparation: A precise mass of this compound is placed in the crucible. A cotton fuse wire of known mass and energy of combustion is attached to the ignition system and placed in contact with the sample.

-

Assembly and Combustion: The crucible is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded over time.

-

Analysis: The final products of combustion are analyzed to ensure complete combustion. The bomb washings are titrated with a standard sodium carbonate solution to determine the amount of nitric acid formed from any nitrogen impurities.

-

Calculation: The heat released during the combustion of this compound is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's law.

Determination of Isobaric Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids.[6][7][8] The principle is to supply a known amount of heat to the sample and measure the resulting temperature increase under conditions of no heat exchange with the surroundings.

2.2.1 Materials and Equipment

-

High-purity, degassed this compound

-

Adiabatic calorimeter with a sample vessel

-

Platinum resistance thermometer

-

Electric heater with a stable power supply

-

Data acquisition system

2.2.2 Procedure

-

Sample Loading: A known mass of degassed this compound is loaded into the sample vessel of the calorimeter.

-

Thermal Equilibration: The calorimeter is cooled to the starting temperature of the measurement range and allowed to reach thermal equilibrium.

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample through the heater, causing a small increase in temperature. The temperature of the sample is monitored continuously. The adiabatic shield surrounding the sample vessel is heated concurrently to maintain a near-zero temperature difference, thus minimizing heat loss.

-

Data Collection: The temperature rise corresponding to the energy input is recorded. This process is repeated in small temperature increments over the entire desired temperature range.

-

Calculation: The isobaric heat capacity (C_p) is calculated at each temperature point from the electrical energy supplied, the measured temperature increase, and the mass of the sample.

Determination of Standard Entropy from Heat Capacity Data

The standard entropy of this compound can be determined from its heat capacity measured down to temperatures approaching absolute zero. This method is based on the third law of thermodynamics.[1][9][10][11][12]

2.3.1 Experimental Procedure

-

Low-Temperature Heat Capacity Measurement: The isobaric heat capacity of solid this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., 5 K) up to its melting point.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion is measured at the melting point using a differential scanning calorimeter (DSC) or by the adiabatic calorimeter.

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of liquid this compound is measured from its melting point up to the desired temperature (e.g., 298.15 K).

2.3.2 Calculation

-

Entropy Calculation for the Solid Phase: The entropy of the solid from 0 K to the melting point is calculated by integrating the experimental heat capacity data (as C_p/T) with respect to temperature. For temperatures below the experimental range, the Debye T³ extrapolation is used.

-

Entropy of Fusion: The entropy change upon melting is calculated by dividing the enthalpy of fusion by the melting temperature.

-

Entropy Calculation for the Liquid Phase: The entropy of the liquid from the melting point to the standard temperature (298.15 K) is calculated by integrating the liquid-phase heat capacity data (as C_p/T).

-

Total Standard Entropy: The standard entropy at 298.15 K is the sum of the entropies of the solid phase, the entropy of fusion, and the entropy of the liquid phase.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the determination of the thermochemical properties of this compound, integrating both experimental and theoretical approaches.

References

- 1. fiveable.me [fiveable.me]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formic acid, cyclohexyl ester (CAS 4351-54-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 7. fauske.com [fauske.com]

- 8. m.youtube.com [m.youtube.com]

- 9. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 10. youtube.com [youtube.com]

- 11. esalq.usp.br [esalq.usp.br]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Discovery and History of Cyclohexyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl formate (B1220265), a significant organic ester, has a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and a detailed examination of the experimental protocols and quantitative data associated with its preparation. From its likely origins in the late 19th century, following the pioneering work on esterification, to modern catalytic methods, the synthesis of cyclohexyl formate has seen significant advancements. This document serves as a detailed resource, presenting historical context, in-depth experimental methodologies, comparative data, and visual representations of key chemical pathways to support researchers and professionals in the field.

Introduction

This compound (C₇H₁₂O₂) is a carboxylic acid ester characterized by a pleasant, fruity aroma.[1] It finds applications as a flavoring agent in the food industry and as an intermediate in the synthesis of various organic compounds.[1][2] The study of its synthesis provides a lens through which to view the broader history of esterification and catalytic chemistry. This guide traces the historical journey of this compound, from its probable first synthesis to the sophisticated methods employed today.

Historical Context and Discovery

While the exact date and discoverer of this compound remain elusive in readily available literature, its synthesis can be contextualized within the significant advancements in organic chemistry during the late 19th and early 20th centuries. The groundwork for its creation was laid by the systematic study of esterification reactions.

The Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, represents a pivotal moment in synthetic organic chemistry.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a fundamental method for ester synthesis. Given that cyclohexanol (B46403) was accessible through the hydrogenation of phenol, a process developed by Paul Sabatier in the early 1900s, it is highly probable that this compound was first synthesized around this period by applying the Fischer-Speier method.

Early investigations into the synthesis of formate esters were often part of broader studies on the reactivity of formic acid and various alcohols. It is plausible that this compound was prepared and characterized in a German chemical journal such as Berichte der deutschen chemischen Gesellschaft or Justus Liebigs Annalen der Chemie between 1895 and the 1920s, though a direct citation for its first synthesis is not prominently documented.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical esterification to more advanced catalytic and process-intensified methods.

Fischer-Speier Esterification of Cyclohexanol and Formic Acid

The traditional and most straightforward method for preparing this compound is the direct esterification of cyclohexanol with formic acid, typically using a strong acid catalyst like sulfuric acid.[4]

Reaction: C₆H₁₁OH + HCOOH ⇌ C₆H₁₁OCHO + H₂O

This equilibrium reaction is driven to completion by removing the water produced, often through azeotropic distillation.

Addition of Formic Acid to Cyclohexene

A more atom-economical approach involves the direct addition of formic acid to cyclohexene.[2] This method has been the subject of considerable research, with a focus on developing efficient and reusable catalysts.

Reaction: C₆H₁₀ + HCOOH → C₆H₁₁OCHO

Various solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15) and metal-organic frameworks (MOFs), have been employed to facilitate this reaction, offering advantages in terms of separation and catalyst recycling.[2]

Transesterification

Transesterification offers another route to this compound, involving the reaction of cyclohexanol with a different formate ester, such as methyl formate or ethyl formate, in the presence of an acid or base catalyst.[5]

Reaction: C₆H₁₁OH + R'OCHO ⇌ C₆H₁₁OCHO + R'OH (where R' is typically a small alkyl group)

Modern Catalytic and Biocatalytic Approaches

Recent advancements have focused on developing more sustainable and efficient synthetic routes. These include:

-

Heterogeneous Catalysis: The use of solid acid catalysts continues to be an active area of research, with a focus on improving catalyst stability and activity.[6]

-

Enzymatic Synthesis: Lipases have been investigated as biocatalysts for the synthesis of formate esters, offering high selectivity under mild reaction conditions.[7]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [8] |

| Molecular Weight | 128.17 g/mol | [8] |

| Boiling Point | 162-163 °C at 760 mmHg | [8] |

| Density | 1.052-1.060 g/cm³ at 25 °C | [8] |

| Refractive Index | 1.439-1.445 at 20 °C | [8] |

| Solubility | Insoluble in water; soluble in acetic and formic acid | [8] |

Table 2: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Reactants | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |

| Fischer-Speier Esterification | Sulfuric Acid | Cyclohexanol, Formic Acid | ~60-70 | Simple, well-established | Use of corrosive acid, equilibrium limited | [4] |

| Addition to Cyclohexene | MIL-101(Cr)-SO₃H | Cyclohexene, Formic Acid | up to 63.97 | High atom economy, reusable catalyst | Catalyst synthesis can be complex | [2] |

| Addition to Cyclohexene | Peanut shell-derived CSA | Cyclohexene, Formic Acid | 88.4 | Sustainable catalyst, high conversion | Catalyst preparation required | [2] |

| Reactive Distillation | Acid Catalyst | Cyclohexene, Formic Acid | >99 | High conversion due to in-situ product removal | Requires specialized equipment | [2] |

Experimental Protocols

Fischer-Speier Esterification of Cyclohexanol and Formic Acid

Materials:

-

Cyclohexanol

-

Concentrated Formic Acid

-

Concentrated Sulfuric Acid

-

Dean-Stark apparatus

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol, a slight excess of concentrated formic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude this compound by fractional distillation.

Catalytic Addition of Formic Acid to Cyclohexene using a Solid Acid Catalyst

Materials:

-

Cyclohexene

-

Formic Acid

-

Solid acid catalyst (e.g., Amberlyst-15 or a custom-synthesized catalyst)

-

Reaction vessel with a magnetic stirrer and temperature control

Procedure:

-

Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).

-

In a reaction vessel, combine cyclohexene, a molar excess of formic acid, and the activated catalyst.

-

Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC).

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

Wash the filtrate with a sodium bicarbonate solution and then with water.

-

Dry the organic layer and purify the this compound by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the Fischer-Speier synthesis of this compound.

Caption: Experimental workflow for the catalytic addition of formic acid to cyclohexene.

Conclusion

The journey of this compound, from its probable inception in the late 19th century to the present day, reflects the broader advancements in organic synthesis. While the precise moment of its discovery remains to be definitively pinpointed in historical literature, the principles laid down by pioneers like Fischer and Sabatier undoubtedly paved the way for its creation. Modern synthetic chemistry continues to refine the preparation of this and other esters, driven by the principles of efficiency, sustainability, and atom economy. This guide has provided a comprehensive overview of the historical context, synthetic evolution, and detailed experimental considerations for this compound, serving as a valuable resource for the scientific community.

References

- 1. Beilstein database - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer, E. (1895) Darstellung der Ester. Berichte der Deutschen Chemischen Gesellschaft, 28, 3252-3258. - References - Scientific Research Publishing [scirp.org]

- 4. Justus Liebigs Annalen der Chemie. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]

- 5. Annalen der Chemie – Wikisource [de.wikisource.org]

- 6. researchgate.net [researchgate.net]

- 7. KR20210094418A - A novel method for enzymatic synthesis of formate ester and a kit for producing the same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Purity and grade specifications for research-grade cyclohexyl formate

An In-depth Technical Guide to the Purity and Grade Specifications of Research-Grade Cyclohexyl Formate (B1220265)

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive overview of the purity and grade specifications for research-grade cyclohexyl formate, a versatile ester with applications in organic synthesis and as a flavoring agent. Understanding the nuances of its purity is critical for ensuring the reliability and reproducibility of experimental results.

Introduction to this compound

This compound (C₇H₁₂O₂) is the ester formed from cyclohexanol (B46403) and formic acid. It is a colorless liquid with a fruity odor. In research and pharmaceutical settings, it may be used as a reactant, intermediate, or solvent. The required purity of this compound is dictated by its intended application, with more sensitive applications demanding higher purity grades.

Purity and Grade Specifications

Chemicals are available in various grades, each signifying a certain level of purity and intended use. For research-grade this compound, these grades can be broadly categorized as follows:

-

Technical Grade: Suitable for general industrial applications where high purity is not critical. The purity is often not well-defined but is typically lower than other grades.

-

Laboratory Grade: Appropriate for qualitative or educational laboratory work. While purer than technical grade, it may contain significant impurities.

-

Reagent Grade (ACS/AR): Meets or exceeds the standards set by the American Chemical Society (ACS) or is of Analytical Reagent (AR) quality. This grade is suitable for many laboratory and analytical applications.

-

High-Purity Grade (>99%): Intended for sensitive research applications where the presence of impurities could significantly impact experimental outcomes. This includes applications in drug discovery and development.[1][2]

A summary of typical specifications for different grades of this compound is presented in the table below. It is important to note that specifications can vary between suppliers.

Table 1: Typical Purity and Grade Specifications for this compound

| Parameter | Technical Grade | Laboratory Grade | Reagent Grade (ACS/AR) | High-Purity Grade |

| Assay (Purity) | Variable (Often unspecified) | ≥ 95% | ≥ 98% | ≥ 99.5% |

| Appearance | Colorless to yellowish liquid | Colorless liquid | Clear, colorless liquid | Clear, colorless liquid |

| Water Content | Not specified | ≤ 0.5% | ≤ 0.1% | ≤ 0.05% |

| Acidity (as Formic Acid) | Not specified | ≤ 0.2% | ≤ 0.05% | ≤ 0.02% |

| Non-Volatile Residue | Not specified | ≤ 0.1% | ≤ 0.01% | ≤ 0.005% |

| Identification (IR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |

Common Impurities in Research-Grade this compound

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation over time. The most common synthesis route is the Fischer esterification of cyclohexanol and formic acid.

Table 2: Potential Impurities in this compound and their Origin

| Impurity | Chemical Formula | Origin | Potential Impact |